molecular formula C6H12O B1196925 3-Methyl-1-penten-3-ol CAS No. 918-85-4

3-Methyl-1-penten-3-ol

Cat. No.: B1196925
CAS No.: 918-85-4
M. Wt: 100.16 g/mol
InChI Key: HFYAEUXHCMTPOL-UHFFFAOYSA-N
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Description

3-Methyl-1-penten-3-ol is an organic compound with the molecular formula C6H12O. It is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1-penten-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-pentyn-3-ol with hydrogen in the presence of a palladium catalyst. This hydrogenation process converts the triple bond in 3-methyl-1-pentyn-3-ol to a double bond, forming this compound .

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of 3-methyl-1-pentyn-3-ol. The process typically involves the use of a palladium catalyst supported on carbon, with hydrogen gas as the reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-penten-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-penten-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-penten-3-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The hydroxyl group in this compound can form hydrogen bonds with enzymes and proteins, potentially affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes a tertiary alcohol and a double bond. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in various industrial and research applications .

Properties

IUPAC Name

3-methylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O/c1-4-6(3,7)5-2/h4,7H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYAEUXHCMTPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870794
Record name 1-Penten-3-ol, 3-methyl-
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

918-85-4
Record name 3-Methyl-1-penten-3-ol
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Record name 1-Penten-3-ol, 3-methyl-
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Record name 3-Methyl-1-penten-3-ol
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Record name 1-Penten-3-ol, 3-methyl-
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Record name 1-Penten-3-ol, 3-methyl-
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Record name 3-methylpent-1-en-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Methyl-1-penten-3-ol react with ozone?

A1: this compound reacts relatively slowly with ozone, with a rate coefficient of (5.2 ± 0.6) × 10-18 cm3 molecule-1 s-1. [1] This reaction is significantly slower compared to the reaction of ozone with molecules containing the R-CH═C(CH3)2 group, such as linalool. [1]

Q2: What is the role of this compound in secondary organic aerosol (SOA) formation?

A2: Research suggests that the reaction of OH radicals with this compound makes only a minor contribution to SOA formation under atmospheric conditions, even under low-NOx concentrations. [1] This contrasts with compounds like linalool, which exhibit relatively high SOA yields in reactions with OH radicals. [1]

Q3: Can this compound be degraded by bacteria?

A3: Yes, bacteria like Aquincola tertiaricarbonis L108 can degrade this compound. This process involves the enzyme MdpJ, a Rieske nonheme mononuclear iron oxygenase, which catalyzes the degradation of 3-Methyl-3-pentanol via this compound. [3] This degradation pathway suggests a link with leucine catabolism, potentially involving the biotin-dependent 3-methylcrotonyl coenzyme A (3-methylcrotonyl-CoA) carboxylase. [3]

Q4: Is this compound found in natural sources?

A4: Yes, this compound has been identified as a volatile aroma compound in the Pacific whiteleg shrimp (Penaeus vannamei). [5] While hydrocarbons constitute a significant portion of the shrimp's aroma profile, this compound, along with other compounds like (E,Z)-3,5-octadien-2-one and (E,E)-3,5-octadien-2-one, contribute to the shrimp's specific flavor due to their lower threshold values. [5]

Q5: How does the structure of this compound influence its interaction with catalysts?

A5: The structure of this compound, specifically its bulky substituents around the double bond, can hinder its access to catalytic sites. Studies using Pd nanoparticles embedded in polyelectrolyte multilayers demonstrate this effect, where the hydrogenation of this compound is significantly slower (up to 24-fold) compared to allyl alcohol. [2] This selective diffusion through the polyelectrolyte layers highlights the impact of molecular structure on catalytic selectivity. [2]

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